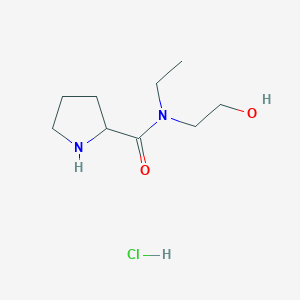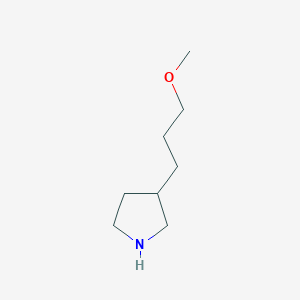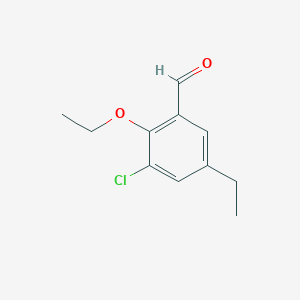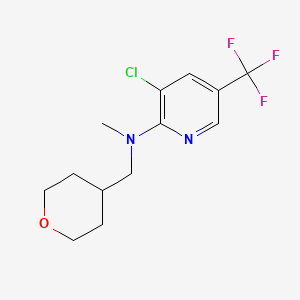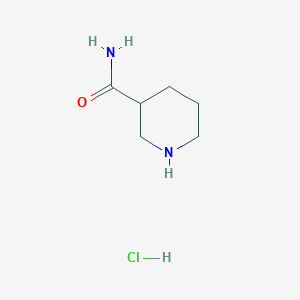![molecular formula C11H14N2O2 B1424034 N-[4-(3-Azetidinyloxy)phenyl]acetamide CAS No. 1219961-29-1](/img/structure/B1424034.png)
N-[4-(3-Azetidinyloxy)phenyl]acetamide
Overview
Description
“N-[4-(3-Azetidinyloxy)phenyl]acetamide” is a small-molecule compound. It is also known as “N-(4-(3-Azetidinyloxy)phenyl)acetamide” or "AZD1740". The CAS Number for this compound is 1219961-29-1 .
Molecular Structure Analysis
The molecular weight of “this compound” is 206.24 . The InChI code for this compound is 1S/C11H14N2O2/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.24 and an InChI code of 1S/C11H14N2O2/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) .Scientific Research Applications
Antimicrobial Activity
N-[4-(3-Azetidinyloxy)phenyl]acetamide derivatives have been studied for their potential as antimicrobial agents. The inhibition of dihydrofolate reductase (DHFR) is a prominent mechanism through which these compounds exhibit antimicrobial activities. DHFR inhibitors are crucial in the treatment of bacterial infections as they interfere with the bacterial folate metabolism, essential for cell replication .
Anticancer Properties
These acetamide derivatives have shown promise in anticancer research, particularly against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. The compounds’ ability to inhibit cell growth and induce cell death makes them potential candidates for cancer therapy. Their effectiveness has been compared to that of 5-Fluorouracil, a reference drug used in cancer treatment .
Analgesic Effects
Some derivatives of this compound have demonstrated significant analgesic activity. This suggests their potential use in pain management, offering an alternative to traditional analgesics. The exact mechanism of their analgesic effect is an area of ongoing research .
Antioxidant Properties
The acetamide functional group is known for its antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. Research into the antioxidant capacity of these compounds could lead to new treatments for managing oxidative stress-related conditions .
Anti-inflammatory Activity
Compounds with an acetamide linkage have been documented to exhibit anti-inflammatory activities. Inflammation is a biological response to harmful stimuli and is a component of many diseases. Therefore, these compounds could be valuable in developing new anti-inflammatory drugs .
Platelet Aggregation Inhibition
This compound derivatives may also serve as platelet aggregation inhibitors. This is particularly important in the prevention of thrombosis, which can lead to strokes and heart attacks. By inhibiting platelet aggregation, these compounds could contribute to the development of safer anticoagulant therapies .
Urease Inhibitory Activity
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to the formation of kidney stones and other related conditions. Urease inhibitors are therefore significant in treating and preventing such ailments. Research into the urease inhibitory activity of these compounds could open up new avenues for treatment .
Analytical Reagent Applications
Due to the Lewis acid properties of acetamides, these compounds can be used as analytical reagents. They can participate in the preparation of various coordination complexes, which are essential in analytical chemistry for identifying and quantifying substances .
properties
IUPAC Name |
N-[4-(azetidin-3-yloxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-9-2-4-10(5-3-9)15-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGOLAGSTMSKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



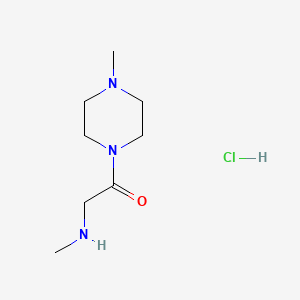
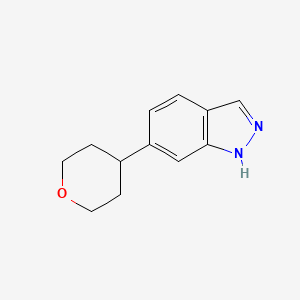
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-(ethyl)amino]-1-ethanol](/img/structure/B1423955.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)
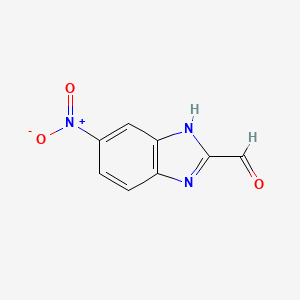
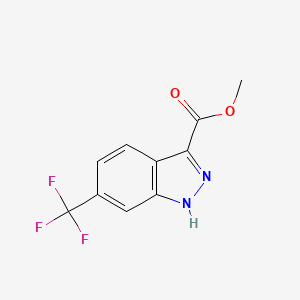
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

